molecular formula C22H25N3O3 B2619786 N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-phenoxypropanamide CAS No. 1797257-84-1

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-phenoxypropanamide

Cat. No.: B2619786
CAS No.: 1797257-84-1
M. Wt: 379.46
InChI Key: YBWNWQQGCPBKAK-UHFFFAOYSA-N
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Description

N-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-phenoxypropanamide is a heterocyclic compound featuring a piperidine core substituted with a benzo[d]oxazole moiety at the 1-position and a phenoxypropanamide group linked via a methylene bridge at the 4-position.

Properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-16(27-18-7-3-2-4-8-18)21(26)23-15-17-11-13-25(14-12-17)22-24-19-9-5-6-10-20(19)28-22/h2-10,16-17H,11-15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWNWQQGCPBKAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1CCN(CC1)C2=NC3=CC=CC=C3O2)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-phenoxypropanamide typically involves multiple steps, starting with the preparation of the benzo[d]oxazole ring. This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative. The piperidine ring is then introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the benzo[d]oxazole intermediate. Finally, the phenoxypropanamide moiety is attached through an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like HATU .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to reduce the use of hazardous solvents and reagents .

Chemical Reactions Analysis

Types of Reactions

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-phenoxypropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-phenoxypropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-phenoxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]oxazole ring can interact with aromatic residues in the active site of enzymes, while the piperidine ring can form hydrogen bonds with polar residues. The phenoxypropanamide moiety can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to several classes of molecules, including benzoxazole derivatives, piperidine-based opioids, and propanamide-containing analogs. Below is a detailed analysis:

Structural Analogues with Benzo[d]oxazol-2-yl Moieties

  • KRC-108: A TrkA kinase inhibitor containing a benzo[d]oxazol-2-yl group attached to a piperidine ring. Unlike the target compound, KRC-108 includes a pyridin-2-amine and pyrazole substituent instead of a phenoxypropanamide chain. This difference likely shifts its activity from kinase inhibition to unknown mechanisms for the target compound .
  • 2-(Benzo[d]oxazol-2-yl)-1-phenylvinylbenzoates : These intermediates (e.g., 4a and 6a) share the benzo[d]oxazole core but lack the piperidine-propanamide framework. Their $^{15}$N NMR chemical shifts (−131.8 ppm to −131.2 ppm) suggest electronic consistency in the benzoxazole ring, which may extend to the target compound .

Piperidine-Based Opioid Derivatives

The target compound’s piperidine-propanamide structure aligns with synthetic opioids like fentanyl analogs ():

  • β'-Phenyl Fentanyl (N,3-diphenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide) : Shares the propanamide-piperidine backbone but replaces the benzoxazole with a phenethyl group. This modification is critical for μ-opioid receptor affinity .
  • Ortho-Fluorobutyryl Fentanyl : Features a fluorophenyl group and butanamide chain, emphasizing how alkyl/aryl substitutions alter receptor selectivity and potency .

Propanamide-Containing Compounds

  • N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide : Retains the propanamide-piperidine core but lacks aromatic heterocycles, reducing structural complexity and possible off-target effects .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity/Notes Source
Target Compound Piperidine-Benzoxazole-Propanamide Benzoxazole, phenoxypropanamide Unknown (structural analogy suggests CNS) -
KRC-108 Piperidine-Benzoxazole-Pyridine Pyrazole, pyridin-2-amine TrkA kinase inhibition
β'-Phenyl Fentanyl Piperidine-Propanamide Phenethyl, diphenyl μ-opioid receptor agonist
N-Phenyl-N-[1-(2-phenylethyl)-4-thiazolyl… Piperidine-Thiazole-Propanamide Thiazole, phenethyl Unreported (structural opioid analog)

Table 2: Physicochemical Properties of Selected Compounds

Compound Name Molecular Weight (g/mol) LogP (Predicted) Key Spectral Data (NMR)
Target Compound ~383.43 ~3.2 $^{1}$H/$^{13}$C NMR pending synthesis
2-(Benzo[d]oxazol-2-yl)-4a ~349.36 ~2.8 $^{15}$N NMR: −131.8 ppm
KRC-108 ~428.47 ~3.5 Not reported

Research Findings and Implications

  • Synthetic Feasibility: The benzoxazole-piperidine scaffold is accessible via multicomponent coupling (), but the phenoxypropanamide linkage may require specialized acylating agents or nucleophilic substitutions.
  • Pharmacological Potential: Structural parallels to TrkA inhibitors (KRC-108) and opioids suggest dual therapeutic/toxicity risks. For example, benzoxazole’s electron-withdrawing properties could enhance metabolic stability compared to thiazole or phenyl analogs .
  • Regulatory Considerations : Piperidine-propanamide derivatives are increasingly regulated due to opioid misuse (e.g., Alabama’s 2024 Controlled Substances List), underscoring the need for rigorous safety profiling .

Biological Activity

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-phenoxypropanamide is a complex organic compound that combines a benzo[d]oxazole moiety with a piperidine structure. This unique configuration suggests potential for diverse biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound's structure can be represented as follows:

N 1 benzo d oxazol 2 yl piperidin 4 yl methyl 2 phenoxypropanamide\text{N 1 benzo d oxazol 2 yl piperidin 4 yl methyl 2 phenoxypropanamide}

Molecular Formula: C_{23}H_{26}N_{4}O_{3}

Molecular Weight: 406.48 g/mol

Biological Activities

Research indicates that compounds with similar structures exhibit various biological activities:

Activity Description
Antimicrobial Potential to inhibit bacterial growth by disrupting communication pathways.
Anti-inflammatory May reduce inflammation through modulation of immune responses.
Anticancer Some derivatives show promise in cancer treatment by inducing apoptosis in cancer cells.

Case Studies and Research Findings

Recent studies have explored the biological activity of related compounds, providing insights into potential applications:

  • Anti-inflammatory Effects : A study demonstrated that benzothiazole derivatives exhibited significant anti-inflammatory activity, suggesting that this compound could have similar effects due to its structural similarity.
  • Antimicrobial Studies : Research has shown that related compounds effectively inhibited quorum sensing in various bacterial strains, leading to reduced pathogenicity. This supports the hypothesis that this compound may function similarly.
  • Cytotoxicity Assays : Preliminary cytotoxicity assays on structurally related compounds indicated promising results against cancer cell lines, suggesting potential for further development in anticancer therapies.

Q & A

Q. What are the recommended synthetic strategies for N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-phenoxypropanamide?

The synthesis typically involves multi-step reactions, including:

  • Condensation reactions to form the benzo[d]oxazole-piperidine core .
  • Amide coupling (e.g., using EDC/HOBt) to attach the phenoxypropanamide group .
  • Purification via column chromatography or recrystallization, monitored by TLC/HPLC . Key challenges include optimizing reaction temperatures (e.g., 0–80°C) and solvent selection (e.g., DMF or dichloromethane) to improve yields .

Q. How is the structural integrity of this compound validated in academic research?

Standard characterization methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm proton environments and carbon frameworks .
  • Mass spectrometry (HRMS/ESI-MS) for molecular weight verification .
  • X-ray crystallography (if crystalline) to resolve stereochemistry . Purity is assessed via HPLC (>95% threshold) .

Q. What mechanistic hypotheses exist for its biological activity?

The benzo[d]oxazole moiety is implicated in receptor binding (e.g., kinase or GPCR modulation), while the piperidine group enhances blood-brain barrier penetration . Preliminary studies on analogs suggest:

  • Inhibition of TrkA kinase (via hydrophobic interactions with the ATP-binding pocket) .
  • Anti-inflammatory effects through COX-2 suppression . Target engagement is typically confirmed via competitive binding assays (e.g., SPR or fluorescence polarization) .

Q. What are the critical physicochemical properties influencing its research utility?

Key parameters include:

PropertyMethod/ValueRelevance
LogP~3.5 (predicted)Membrane permeability
Solubility<50 µM in aqueous buffersIn vitro assay compatibility
pKa8.2 (amine group)Ionization state at physiological pH
Data derived from analogs in .

Q. How is preliminary biological activity screened?

Standard workflows involve:

  • In vitro assays : Enzymatic inhibition (IC₅₀ determination) and cell viability tests (MTT assay) .
  • Selectivity profiling : Screening against related targets (e.g., kinase panels) to assess off-target effects .
  • ADME-Tox : Microsomal stability and CYP450 inhibition assays .

Advanced Research Questions

Q. How do structural modifications impact target affinity and selectivity?

SAR studies highlight:

  • Piperidine substitution : Bulky groups (e.g., isopropyl) reduce off-target binding but may lower solubility .
  • Phenoxy group optimization : Electron-withdrawing substituents (e.g., -Cl) enhance COX-2 inhibition .
  • Benzo[d]oxazole analogs : Replacing oxygen with sulfur (benzothiazole) alters kinase selectivity . Example comparison from :
SubstituentIC₅₀ (TrkA)COX-2 Inhibition (%)
-H120 nM35%
-Cl85 nM62%
-OCH₃200 nM28%

Q. How to resolve contradictions in reported biological activities?

Discrepancies (e.g., antitumor vs. anti-inflammatory effects in analogs) may arise from:

  • Assay conditions : Varying ATP concentrations in kinase assays alter IC₅₀ values .
  • Cell line specificity : Differential expression of targets (e.g., TrkA in neuronal vs. cancer cells) . Mitigation strategies include:
  • Standardizing protocols (e.g., uniform ATP levels).
  • Using isogenic cell lines for comparative studies .

Q. What advanced techniques optimize reaction yields and purity?

Methodological refinements include:

  • Flow chemistry for exothermic steps (e.g., amide coupling) to enhance reproducibility .
  • Microwave-assisted synthesis to accelerate ring-closing reactions (e.g., benzo[d]oxazole formation) .
  • DoE (Design of Experiments) to model solvent/base combinations for maximal yield .

Q. How to identify novel biological targets for this compound?

Integrate:

  • Proteome-wide profiling : Affinity purification mass spectrometry (AP-MS) .
  • Molecular docking : Prioritize targets with complementary binding pockets (e.g., hydrophobic piperidine interaction sites) .
  • CRISPR-Cas9 screens : Knockout libraries to identify synthetic lethal partners .

Q. What strategies improve metabolic stability in preclinical studies?

Approaches include:

  • Deuterium incorporation at labile sites (e.g., benzylic positions) to slow CYP450 metabolism .
  • Prodrug design : Masking the amide group with enzymatically cleavable motifs (e.g., ester prodrugs) .
    Stability is validated using hepatic microsome assays (e.g., rat/human liver microsomes) .

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